Norgestrel

Catalog No.
S537510
CAS No.
6533-00-2
M.F
C21H28O2
M. Wt
312.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norgestrel

CAS Number

6533-00-2

Product Name

Norgestrel

IUPAC Name

(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C21H28O2

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16?,17-,18-,19+,20+,21+/m1/s1

InChI Key

WWYNJERNGUHSAO-XUDSTZEESA-N

SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34

Solubility

0.0058 g/L
5.54e-06 M
In water, 1.73 mg/L, temp not stated.
Soluble in ethanol (1 in 120), chloroform (1 in 15), diethyl ether (1 in 400) and dioxane.
In water, 2.05 mg/L at 25 °C (est)
5.83e-03 g/L

Synonyms

18,19-dinorpregn-4-en-20-yn-3-one, 13-ethyl-17-hydroxy-, (17alpha)-(-)-, Capronor, Cerazet, D Norgestrel, D-Norgestrel, duofem, l Norgestrel, l-Norgestrel, Levonorgestrel, Microlut, Microval, Mirena, Norgeston, NorLevo, Norplant, Norplant 2, Norplant-2, Norplant2, Plan B, Vikela

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34

Isomeric SMILES

CC[C@]12CC[C@@H]3[C@H]([C@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34

Description

The exact mass of the compound Norgestrel is 312.2089 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.0058 g/l5.54e-06 min water, 1.73 mg/l, temp not stated.soluble in ethanol (1 in 120), chloroform (1 in 15), diethyl ether (1 in 400) and dioxane.in water, 2.05 mg/l at 25 °c (est)5.83e-03 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 744007. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Reproductive Control Agents - Contraceptive Agents - Contraceptive Agents, Female - Contraceptives, Oral - Contraceptives, Oral, Hormonal. It belongs to the ontological category of 17beta-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Endometriosis Research:

  • Norgestrel's ability to suppress endometrial growth makes it valuable in studying endometriosis, a condition where endometrial tissue grows outside the uterus. Researchers investigate its effects on endometrial cells and tissues to understand mechanisms and develop treatment strategies )].

Cancer Research:

  • Norgestrel's hormonal properties are of interest in some cancer research areas. For instance, some studies explore its potential effects on hormone-receptor-positive breast cancers [Source: Breast Cancer Research journal ()]. It's important to note that this research is ongoing, and norgestrel is not currently used as a cancer treatment.

Fertility Research:

  • Norgestrel's ability to regulate ovulation makes it a tool in some fertility studies. Researchers may use it to control menstrual cycles in research settings to study factors affecting ovulation or implantation Source: ScienceDirect [Elsevier: ].

Animal Studies:

  • Norgestrel is sometimes used in animal studies to investigate its effects on the reproductive system and hormonal regulation. This research can provide insights into various physiological processes and potential applications in veterinary medicine )].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Crystals from methanol
Crystals from diethyl ether-hexane
White...crystalline powde

XLogP3

3.3

Exact Mass

312.2089

Boiling Point

459.1

LogP

3.8
log Kow = 3.48 (est)
3.8

Odor

Odorless

Appearance

Solid powder

Melting Point

240 °C
223.0 °C
205-207 °C
206 °C
240°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5W7SIA7YZW

GHS Hazard Statements

Aggregated GHS information provided by 26 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H351 (96.15%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (92.31%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (92.31%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H400 (92.31%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (92.31%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

**Emergency contraception** Levonorgestrel, in the single-agent emergency contraceptive form, is indicated for the prevention of pregnancy after the confirmed or suspected failure of contraception methods or following unprotected intercourse. It is distributed by prescription for patients under 17, and over the counter for those above this age.[L7760] This levonorgestrel-only form of contraception is not indicated for regular contraception and must be taken as soon as possible within 72 hours after intercourse.[A181976,L7760] It has shown a lower efficacy when it is used off label within 96 hours.[T659] **Long-term contraception or nonemergency contraception** In addition to the above indication in emergency contraception, levonorgestrel is combined with other contraceptives in contraceptive formulations designed for regular use, for example with ethinyl estradiol.[L7766] It is used in various hormone-releasing intrauterine devices for long-term contraception ranging for a duration of 3-5 years.[L7778,L7781,L7787] Product labeling for Mirena specifically mentions that it is recommended in women who have had at least 1 child.[L7778] A subdermal implant is also available for the prevention of pregnancy for up to 5 years.[L7823] **Hormone therapy and off-label uses** Levonorgestrel is prescribed in combination with estradiol as hormone therapy during menopause to manage vasomotor symptoms and to prevent osteoporosis.[L7805]Off-label, levonorgestrel may be used to treat menorrhagia, endometrial hyperplasia, and endometriosis.[T659]
Prevention of pregnancy
Treatment of endometriosis
Contraception

Livertox Summary

Levonorgestrel is a synthetic progesterone that is used for emergency contraception. Levonorgestrel is also used alone and in combination with estrogens in conventional oral contraceptives. Use of levonorgestrel for emergency contraception has not been associated with serum enzyme elevations or clinically apparent liver injury with jaundice.

Drug Classes

Emergency Contraceptive Agents

Therapeutic Uses

Contraceptives, Oral, Synthetic; Progestational Hormones, Synthetic
Low-ogestrel (norgestrel and ethinyl estradiol tablets) is indicated for the prevention of pregnancy in women who elect to use this product as a method of contraception. /Included in US product label/
/Cyclo-Progynova is indicated as/ hormone replacement therapy (HRT) for estrogen deficiency symptoms in perimenopausal and postmenopausal women.
/Cyclo-Progynova is indicated for/ prevention of osteoporosis in postmenopausal women at high risk of future fractures who are intolerant of, or contraindicated for, other medicinal products approved for the prevention of osteoporosis.
Norgestrel ... /is/ indicated for the prevention of pregnancy. Progestin-only oral contraceptives are also called minipills and progestin-only oral pills (POPs). /Former/
Contraceptive Agents, Female; Contraceptives, Oral, Synthetic; Progestational Hormones, Synthetic
Aviane is indicated for the prevention of pregnancy in women who elect to use oral contraceptives as a method of contraception. /Included in US product label/
Next Choice is a progestin-only emergency contraceptive indicated for prevention of pregnancy following unprotected intercourse or a known or suspected contraceptive failure. To obtain optimal efficacy, the first tablet should be taken as soon as possible within 72 hours of intercourse. The second tablet should be taken 12 hours later. /Included in US product label/
Mirena is indicated for the treatment of heavy menstrual bleeding in women who choose to use intrauterine contraception as their method of contraception. /Included in US product label/
Mirena is indicated for intrauterine contraception for up to 5 years. /Included in US product label/
In women with an intact uterus, Climara Pro is indicated in the ... treatment of moderate to severe vasomotor symptoms associated with menopause. /Included in US product label/
In women with an intact uterus, Climara Pro is indicated in the ... prevention of postmenopausal osteoporosis. When prescribing solely for the prevention of postmenopausal osteoporosis, therapy should only be considered for women at significant risk of osteoporosis and non-estrogen medications should be carefully considered. /Included in US product label/

Pharmacology

Levonorgestrel prevents pregnancy by interfering with ovulation, fertilization, and implantation. The levonorgestrel-only containing emergency contraceptive tablet is 89% effective if it is used according to prescribing information within 72 hours after intercourse.[A181976,A181988] The intrauterine and implantable devices releasing levonorgestrel are more than 99% in preventing pregnancy.[A182123,L7778,L7781] Levonorgestrel utilized as a component of hormonal therapy helps to prevent endometrial carcinoma associated with unopposed estrogen administration.[A182042]
Levonorgestrel is the levorotatory form of norgestrel and synthetic progestogen with progestational and androgenic activity. Levonorgestrel binds to the progesterone receptor in the nucleus of target cells, thereby stimulating the resulting hormone-receptor complex, initiating transcription, and increasing the synthesis of certain proteins. This results in a suppression of luteinizing hormone (LH) activity and an inhibition of ovulation, as well as an alteration in the cervical mucus and endometrium.

MeSH Pharmacological Classification

Contraceptives, Oral, Hormonal

ATC Code

G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03A - Hormonal contraceptives for systemic use
G03AC - Progestogens
G03AC03 - Levonorgestrel
G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03A - Hormonal contraceptives for systemic use
G03AD - Emergency contraceptives
G03AD01 - Levonorgestrel

Mechanism of Action

**Mechanism of action on ovulation** Oral contraceptives containing levonorgestrel suppress gonadotropins, inhibiting ovulation. Specifically, levonorgestrel binds to progesterone and androgen receptors and slows the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. This process results in the suppression of the normal physiological luteinizing hormone (LH) surge that precedes ovulation. It inhibits the rupture of follicles and viable egg release from the ovaries. Levonorgestrel has been proven to be more effective when administered before ovulation.[T659] **Mechanism of action in cervical mucus changes** Similar to other levonorgestrel-containing contraceptives, the intrauterine (IUD) forms of levonorgestrel likely prevent pregnancy by increasing the thickness of cervical mucus, interfering with the movement and survival of sperm, and inducing changes in the endometrium, where a fertilized ovum is usually implanted.[L7778,L7781] Levonorgestrel is reported to alter the consistency of mucus in the cervix, which interferes with sperm migration into the uterus for implantation. Levonorgestrel is not effective after implantation has occurred.[A181976] Interestingly, recent evidence has refuted the commonly believed notion that levonorgestrel changes the consistency of cervical mucus when it is taken over a short-term period, as in emergency contraception. Over a long-term period, however, levonorgestrel has been proven to thicken cervical mucus.[A181976] The exact mechanism of action of levonorgestrel is not completely understood and remains a topic of controversy and ongoing investigation.[A181976,L7760] **Mechanism of action in hormone therapy** When combined with estrogens for the treatment of menopausal symptoms and prevention of osteoporosis, levonorgestrel serves to lower the carcinogenic risk of unopposed estrogen therapy via the inhibition of endometrial proliferation. Unregulated endometrial proliferation sometimes leads to endometrial cancer after estrogen use.[L7808]
Combination oral contraceptives act by suppression of gonadotrophins. Although the primary mechanism of this action is inhibition of ovulation, other alterations include changes in the cer-vical mucus (which increase the difficulty of sperm entry into the uterus) and the endometrium (which may reduce the likelihood of implantation).
Progestins enter target cells by passive diffusion and bind to cytosolic (soluble) receptors that are loosely bound in the nucleus. The steroid receptor complex initiates transcription, resulting in an increase in protein synthesis. /Progestins/
Progestins are capable of affecting serum concentrations of other hormones, particularly estrogen. Estrogenic effects are modified by the progestins, either by reducing the availability or stability of the hormone receptor complex or by turning off specific hormone-responsive genes by direct interaction with the progestin receptor in the nucleus. In addition, estrogen priming is necessary to increase progestin effects by upregulating the number of progestin receptors and/or increasing progesterone production, causing a negative feedback mechanism that inhibits estrogen receptors. /Progestins/
There is great concern over the long-term influence of oral contraceptives on the development of breast cancer in women. Estrogens are known to stimulate the growth of human breast cancer cells, and /it/ has previously reported that the 19-norprogestin norethindrone could stimulate the proliferation of MCF-7 human breast cancer cells. /Investigators/ studied the influence of the 19-norprogestins norgestrel and gestodene compared to a 'non' 19-norprogestin medroxyprogesterone acetate (MPA) on MCF-7 cell proliferation. The 19-norprogestins stimulated proliferation at a concentration of 10(-8) M, while MPA could not stimulate proliferation at concentrations as great as 3 x 10(-6) M. The stimulatory activity of the 19-norprogestins could be blocked by the antioestrogen ICI 164,384, but not by the antiprogestin RU486. Transfection studies with the reporter plasmids containing an estrogen response element or progesterone response element (vitERE-CAT, pS2ERE-CAT, and PRE15-CAT) were performed to determine the intracellular action of norgestrel and gestodene. The 19-norprogestins stimulated the vitERE-CAT activity maximally at 10(-6) M, and this stimulation was inhibited by the addition of ICI 164,384. MPA did not stimulate vitERE-CAT activity. A single base pair alteration in the palindromic sequence of vitERE (resulting in the pS2ERE) led to a dramatic decrease in CAT expression by the 19-norprogestins, suggesting that the progestin activity required specific response element base sequencing. PRE15-CAT activity was stimulated by norgestrel, gestodene and MPA at concentrations well below growth stimulatory activity. This stimulation could be blocked by RU486. These studies suggest that the 19-norprogestins norgestrel and gestodene stimulate MCF-7 breast cancer cell growth by activating the estrogen receptor.
Emergency contraceptive pills are not effective if a woman is already pregnant. Levonorgestrel is believed to act as an emergency contraceptive principally by preventing ovulation or fertilization (by altering tubal transport of sperm and/or ova). In addition, they may inhibit implantation (by altering the endometrium). It is not effective once the process of implantation has begun.
The precise mechanism of contraceptive activity of levonorgestrel administered after intercourse (postcoital) is not known. Levonorgestrel has been shown to inhibit or delay ovulation; other mechanisms of action for preventing pregnancy presumably are involved. Levonorgestrel is only effective before pregnancy is established. Once implantation occurs (ie, usually within 6-7 days after ovulation), levonorgestrel is ineffective in preventing pregnancy.
Potential noncontraceptive benefits of oral contraceptives, as evidenced from epidemiologic studies, include effects on menses, effects related to inhibition of ovulation, and effects from long-term use. Use of the drugs has been associated with improved menstrual cycle regularity and decreased incidences of blood loss, iron deficiency anemia, and dysmenorrhea. A decreased incidence of functional ovarian cysts and of ectopic pregnancies also has been associated with use of the drugs. Long-term use of oral contraceptives has been associated with a decreased incidence of formation of fibroadenomas and fibrocystic disease of the breast, a decreased incidence of some (eg, gonococcal) pelvic inflammatory disease, and a decreased incidence of some cancers (eg, endometrial or ovarian cancer).
The primary contraceptive mechanism of action of levonorgestrel is inhibition of ovulation, although effects on cervical mucus and on maturation of oocytes are also involved. In a study of 32 women using Norplant implants, daily blood samples were obtained for hormone analysis throughout most of one menstrual cycle. Half of the women had anovulatory cycles, and the others had abnormal concentrations of hormones in comparison with women not taking contraceptives. Reduced progesterone concentrations and short luteal phases were seen. None of the women using Norplant had increased concentrations of human chorionic gonadotrophin, indicating that early abortion is not the mechanism of contraceptive action.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C3 (PGR) [HSA:5241] [KO:K08556]

Vapor Pressure

1.0X10-9 mm Hg at 25 °C (est)
3.92X10-10 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Impurities

Reported impurities include: 13-ethyl-3,4-diethynyl-18,19-dinor-17alpha-pregn-5-en-20- yn-3beta,4alpha,17-triol, 13-ethyl-3,4-diethynyl-18,19-dinor-17alpha-pregn-5-en-20-yn-3alpha,4alpha,17- triol 13-ethyl-18,19-dinor-17alpha-pregn-4-en-20-yn-17-ol, 13-ethyl-3-ethynyl-18,19-dinor-17alpha-pregna-3,5-dien-20-yn-17-ol, 13-ethyl-17-hydroxy-18,19-dinor-17alpha-pregna-4,8(14)- dien-20-yn-3-one and 13-ethyl-17-hydroxy-18,19-dinor-17alpha-pregn-5(10)-en-20-yn-3-one.

Other CAS

6533-00-2
797-63-7

Wikipedia

Norgestrel

Drug Warnings

Cigarette smoking increases the risk of serious cardiovascular side effects from oral contraceptive use. This risk increases with age and with heavy smoking (15 or more cigarettes per day) and is quite marked in women over 35 years of age. Women who use oral contraceptives should be strongly advised not to smoke.
The use of oral contraceptives is associated with increased risks of several serious conditions including myocardial infarction, thromboembolism, stroke, hepatic neoplasia, and gallbladder disease, although the risk of serious morbidity or mortality is very small in healthy women without underlying risk factors. The risk of morbidity and mortality increases significantly in the presence of other underlying risk factors such as hypertension, hyperlipidemias, hypercholesterolemia, obesity and diabetes.
Oral contraceptives should not be used in women who have the following conditions: thrombophlebitis or thromboembolic disorders; a past history of deep vein thrombophlebitis or thromboembolic disorders; cerebral vascular or coronary artery disease; Known or suspected carcinoma of the breast; carcinoma of the endometrium or other known or suspected estrogen-dependent neoplasia; undiagnosed abnormal genital bleeding; cholestatic jaundice of pregnancy or jaundice with prior pill use; hepatic adenomas, carcinomas or benign liver tumors; known or suspected pregnancy
The most frequent adverse effect of oral contraceptives is nausea. In addition, nausea has been reported in women using vaginal or transdermal estrogen-progestin contraceptives. The principal risk associated with currently recommended high-dose, postcoital estrogen-progestin combination regimens appears to be moderate to severe adverse GI effects including severe vomiting and nausea, which occur in 12-22 and 30-66%, respectively, of women receiving the short-course regimens and may limit compliance with, and effectiveness of, the regimens. In 2 prospective, randomized studies, nausea and vomiting were less common with a high-dose postcoital progestin-only regimen (0.75 mg levonorgestrel every 12 hours for 2 doses) than with a high-dose estrogen-progestin regimen (100 mcg ethinyl estradiol and 0.5 mg levonorgestrel every 12 hours for 2 doses). Other adverse GI effects include vomiting, abdominal cramps, abdominal pain, bloating, diarrhea, and constipation. Gingivitis and dry socket have also been reported. Changes in appetite and changes in weight also may occur. /Estrogen-Progestin Combination/
For more Drug Warnings (Complete) data for NORGESTREL (52 total), please visit the HSDB record page.

Biological Half Life

(14)C-Norgestrel was administered to seven human subjects and 43% of dose was excreted in the urine within 5 days; the biological half-life of the radioactivity was 24 hr. ...

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

In a representative chemical synthesis, 6-methoxy-alpha-tetralone is reacted with vinylmagnesium bromide, and the resulting 1,2,3,4-tetrahydro-6-methoxy-1-vinyl-1-naphthol is condensed with 2-ethyl-1,3-cyclopentanedione to form initially a tricyclic intermediate (secosteroid) containing all of the gonane skeleton carbon atoms. Cyclization of the secosteroid via dehydration yields a 13-ethylgona-1,3,5(10)-8,14-pentaene structure which is then successively reduced and ethynylated.
Prepn: H. Smith, Belg. pat. 623,844 (1963), C.A. 61, 4427c (1964); G.A. Hughes, H. Smith, U.S. pat. 3,959,322 (1976 to Herchel Smith)

General Manufacturing Information

A synthetic steroid hormone used as an ingredient of oral contraceptives

Analytic Laboratory Methods

Method: AOAC 977.32; Procedure: single tablet assay (colorimetric method); Analyte: norgestrel; Matrix: drugs; Detection Limit: not provided.
... Infra-red and ultra-violet absorption spectrophotometry with comparison to standards ... /are/ methods for identifying norgestrel; potentiometric titration and ultra-violet absorption spectrophotometry are used to assay its purity. Norgestrel is identified in pharmaceutical preparations by ultra-violet absorption spectrophotometry and thin-layer chromatography; potentiometric titration and liquid chromatography are used to assay for norgestrel content in these preparations.
Analyte: norgestrel; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: norgestrel; matrix: chemical purity; procedure: infrared absorption spectrophotometry with comparison to standards
For more Analytic Laboratory Methods (Complete) data for NORGESTREL (6 total), please visit the HSDB record page.

Storage Conditions

Store at controlled room temperature 15 °C to 25 °C (59 °F to 77 °F).
Store in tight, light-resistant container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Interactions

The metabolism of estrogens and progestagens may be increased by concomitant use of substances known to induce drug-metabolising enzymes, specifically cytochrome P450 enzymes, such as anticonvulsants (eg phenobarbital, phenytoin, carbamazepine), and anti-infectives (eg rifampicin, rifabutin, nevirapine, efavirenz).
Ritonavir and nelfinavir, although known as strong inhibitors, by contrast exhibit inducing properties when used concomitantly with steroid hormones.
Herbal preparations containing St John's Wort (Hypericum Perforatum) may induce the metabolism of estrogens and progestagens.
Phenytoin and rifampin increase the serum concentrations of sex hormone-binding globulin (SHBG); this significantly decreases the serum concentration of free drug for some progestins, which is a special concern in patients using progestins for contraception. /Progestins/
Drug interaction data are not available for rifabutin, but because its structure is similar to that of rifampin, similar precautions with its use with progestins may be warranted. ... /Progestins/

Dates

Modify: 2023-08-15
1: Bifano M, Sevinsky H, Hwang C, Kandoussi H, Jiang H, Grasela D, Bertz R. Effect of the coadministration of daclatasvir on the pharmacokinetics of a combined oral contraceptive containing ethinyl estradiol and norgestimate. Antivir Ther. 2014;19(5):511-9. doi: 10.3851/IMP2718. Epub 2013 Dec 17. PubMed PMID: 24343001.
2: Larrañaga A, Sartoretto JN, Winterhalter M, Navas Filho F. Clinical evaluation of two biphasic and one triphasic norgestrel/ethinyl estradiol regimens. Int J Fertil. 1978;23(3):193-9. PubMed PMID: 40893.
3: Kaunitz AM, Archer DF, Mishell DR Jr, Foegh M. Safety and tolerability of a new low-dose contraceptive patch in obese and nonobese women. Am J Obstet Gynecol. 2015 Mar;212(3):318.e1-8. doi: 10.1016/j.ajog.2014.09.014. Epub 2014 Sep 16. PubMed PMID: 25220709.
4: Fåhraeus L, Larsson-Cohn U, Wallentin L. L-norgestrel and progesterone have different influences on plasma lipoproteins. Eur J Clin Invest. 1983 Dec;13(6):447-53. PubMed PMID: 6416861.
5: Sánchez-Borrego R, Balasch J. Ethinyl oestradiol plus dl-norgestrel or levonorgestrel in the Yuzpe method for post-coital contraception: results of an observational study. Hum Reprod. 1996 Nov;11(11):2449-53. PubMed PMID: 8981131.
6: Yuzpe AA, Lancee WJ. Ethinylestradiol and dl-norgestrel as a postcoital contraceptive. Fertil Steril. 1977 Sep;28(9):932-6. PubMed PMID: 892044.
7: Elder MG, Myatt L, Chaudhuri G. The effect of norgestrel and clogestone on the spontaneous motility of the human fallopian tube. Int J Fertil. 1978;23(1):61-4. PubMed PMID: 30711.
8: El-Mahgoub. D-norgestrel slow-releasing T device as an intrauterine contraceptive. Am J Obstet Gynecol. 1975 Sep 15;123(2):133-8. PubMed PMID: 1163576.
9: Hagag P, Steinschneider M, Weiss M. Role of the combination spironolactone-norgestimate-estrogen in Hirsute women with polycystic ovary syndrome. J Reprod Med. 2014 Sep-Oct;59(9-10):455-63. PubMed PMID: 25330687.
10: Bateson D, McNamee K, Briggs P. Newer non-oral hormonal contraception. BMJ. 2013 Feb 14;346:f341. doi: 10.1136/bmj.f341. PubMed PMID: 23412438.
11: Yuzpe AA, Smith RP, Rademaker AW. A multicenter clinical investigation employing ethinyl estradiol combined with dl-norgestrel as postcoital contraceptive agent. Fertil Steril. 1982 Apr;37(4):508-13. PubMed PMID: 7040117.
12: Darwish M, Bond M, Ricciotti N, Hsieh J, Fiedler-Kelly J, Grasela T. A comparison of the pharmacokinetic profile of an ascending-dose, extended-regimen combined oral contraceptive to those of other extended regimens. Reprod Sci. 2014 Nov;21(11):1401-10. doi: 10.1177/1933719114526472. Epub 2014 Mar 19. PubMed PMID: 24647707.
13: Lamparczyk H, Zarzycki PK, Nowakowska J. Effect of temperature on separation of norgestrel enantiomers by high-performance liquid chromatography. J Chromatogr A. 1994 May 13;668(2):413-7. PubMed PMID: 8032490.
14: Schmutz JL, Barbaud A, Trechot P. [Systemic photosensibility and contraception]. Ann Dermatol Venereol. 2011;138(4):367-8. doi: 10.1016/j.annder.2010.12.011. Epub 2011 Jan 22. French. PubMed PMID: 21497270.
15: Bukvic N, Susca F, Bukvic D, Fanelli M, Guanti G. 17-alpha-ethinylestradiol and norgestrel in combination induce micronucleus increases and aneuploidy in human lymphocyte and fibroblast cultures. Teratog Carcinog Mutagen. 2000;20(3):147-59. PubMed PMID: 10820425.
16: Hümpel M, Kühne G, Schulze PE, Speck U. Injectable depot contraceptives on d-norgestrel basis. I. Pharmacokinetic studies in dog and baboons. Contraception. 1977 Apr;15(4):401-12. PubMed PMID: 880816.
17: Song IH, Borland J, Chen S, Wajima T, Peppercorn AF, Piscitelli SC. Dolutegravir Has No Effect on the Pharmacokinetics of Oral Contraceptives With Norgestimate and Ethinyl Estradiol. Ann Pharmacother. 2015 Jul;49(7):784-9. doi: 10.1177/1060028015580637. Epub 2015 Apr 10. PubMed PMID: 25862012; PubMed Central PMCID: PMC4472613.
18: Borsos A, Lampé L. [Contraception with d-norgestrel]. Orv Hetil. 1980 Jun 22;121(25):1495-8. Hungarian. PubMed PMID: 7454258.
19: Blye RP, Kim HK, Lindberg MC, Mitra SB, Naqvi RH, Peterson DM, Rao PN. Development and use of a radioimmunoassay for D-(-)-norgestrel 17 beta-cyclopentanecarboxylate. Steroids. 1986 Jul-Aug;48(1-2):27-45. PubMed PMID: 3660438.
20: McQuarrie HG, Harris JW, Ellsworth HS, Stone RA, Anderson AE 3rd. Evaluation of d-norgestrel 1.0 mg in cyclic regimen. J Reprod Med. 1973 Apr;10(4):200-2. PubMed PMID: 4695502.

Explore Compound Types